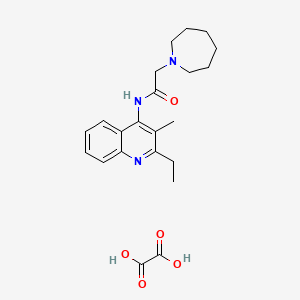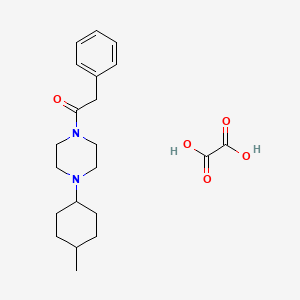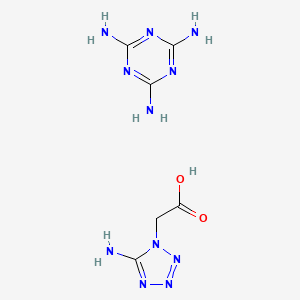![molecular formula C24H30F3N3 B5009721 1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5009721.png)
1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFPP, is a chemical compound that has been the subject of numerous scientific studies. It is a piperazine derivative that has been synthesized for its potential use as a pharmaceutical drug. In
Mecanismo De Acción
The exact mechanism of action of 1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. It is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This compound may also modulate the activity of other neurotransmitter systems, such as the dopamine and norepinephrine systems. The precise mechanism of action of this compound is an area of active research.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to its antidepressant and anxiolytic effects. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has a low toxicity profile, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. This compound also has a high affinity for certain receptors, making it difficult to study its specific effects on different neurotransmitter systems.
Direcciones Futuras
For research include the development of more selective and potent compounds, investigation of its potential use in molecular imaging, and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves a multistep process that starts with the reaction of 1-(2-phenylethyl)piperidine with benzaldehyde to form 1-(2-phenylethyl)-4-benzylpiperidine. This intermediate compound is then reacted with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-[1-(2-phenylethyl)-4-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been researched extensively for its potential use as a pharmaceutical drug. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease. In addition, this compound has been studied for its potential use as a radioligand for imaging studies.
Propiedades
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3/c25-24(26,27)21-7-4-8-23(19-21)30-17-15-29(16-18-30)22-10-13-28(14-11-22)12-9-20-5-2-1-3-6-20/h1-8,19,22H,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYDPFSYVJLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide](/img/structure/B5009657.png)
![2-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B5009660.png)



![3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009687.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5009695.png)


![1-(3-{[3-(1,4'-bipiperidin-1'-ylcarbonyl)-5-isoxazolyl]methoxy}phenyl)ethanone](/img/structure/B5009710.png)
![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)amino]methyl}phenol hydrochloride](/img/structure/B5009716.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide](/img/structure/B5009728.png)